molecular formula C6H5ClN2O2 B1357394 3-Chloro-2-methyl-5-nitropyridine CAS No. 51984-62-4

3-Chloro-2-methyl-5-nitropyridine

Cat. No.: B1357394
CAS No.: 51984-62-4
M. Wt: 172.57 g/mol
InChI Key: KEQYIUZGVFBSNL-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-5-nitropyridine is a derivative of nitropyridine . Nitropyridines are important structural motifs found in numerous bioactive molecules . They can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process .


Synthesis Analysis

The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray analysis . The molecular formula is C6H5ClN2O2 . The InChIKey is LUAJUWOJEFFNFE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 172.57 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • 3-Chloro-2-methyl-5-nitropyridine serves as an important intermediate in synthesizing small molecule anticancer drugs. A method for its high-yield synthesis has been established, optimizing multi-step nucleophilic reactions and confirming the structure using 1H NMR (Zhang, Lai, Feng, & Xu, 2019).

Molecular Structure and Properties

  • Studies have investigated the molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and electronic properties of compounds like this compound, utilizing density functional theory (DFT) and NMR analyses. These investigations reveal insights into the stability, charge delocalization, and reactivity of such compounds (Velraj et al., 2015).

Spectroscopic Analysis

  • Spectroscopic techniques, including IR, NMR, and UV-Vis absorption and fluorescence spectroscopy, have been employed to study the structural features and optical properties of this compound derivatives. These analyses contribute to understanding the compound's absorption and emission characteristics in various solvents (Jukić et al., 2010).

Reactivity and Synthesis Applications

  • The reactivity of this compound in various chemical reactions, including nucleophilic substitutions, has been explored. These studies assist in developing synthetic routes for creating novel compounds with potential applications in various fields like medicinal chemistry (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Safety and Hazards

3-Chloro-2-methyl-5-nitropyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the synthesis methodology of 3-Chloro-2-methyl-5-nitropyridine could provide a privileged pyridine scaffold containing biologically relevant molecules .

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methyl-5-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in oxidative stress responses and cellular detoxification processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can affect cellular metabolism by disrupting mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and regulation. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. In in vitro studies, prolonged exposure to this compound has been associated with sustained changes in cellular metabolism and function, indicating potential long-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can cause significant toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular homeostasis. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

3-chloro-2-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQYIUZGVFBSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299811
Record name 3-Chloro-2-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51984-62-4
Record name 3-Chloro-2-methyl-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51984-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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